molecular formula C9H8F3N5O2 B11784717 Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Cat. No.: B11784717
M. Wt: 275.19 g/mol
InChI Key: LBDLHFPSVCCVAR-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate is a triazolopyrimidine derivative characterized by a trifluoroethyl group at position 3 and an ethyl carboxylate ester at position 7. The trifluoroethyl substituent introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs . The ethyl carboxylate group contributes to solubility in organic solvents, making it a versatile intermediate in medicinal chemistry for further functionalization .

Properties

Molecular Formula

C9H8F3N5O2

Molecular Weight

275.19 g/mol

IUPAC Name

ethyl 3-(2,2,2-trifluoroethyl)triazolo[4,5-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H8F3N5O2/c1-2-19-8(18)6-5-7(14-4-13-6)17(16-15-5)3-9(10,11)12/h4H,2-3H2,1H3

InChI Key

LBDLHFPSVCCVAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=N1)N(N=N2)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl 2-cyano-3,3-dimethylacrylate, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis, leading to its antiviral and anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold allows for extensive structural modifications. Below is a detailed comparison with key analogs:

Substituent Effects at Position 3

  • Ethyl 3-Ethyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidine-7-Carboxylate (CAS 1823515-68-9):

    • Replacing the trifluoroethyl group with a simple ethyl reduces electronegativity and lipophilicity. This analog is commercially available for pharmaceutical intermediate synthesis .
    • Key Difference : The trifluoroethyl group in the target compound likely enhances binding affinity to hydrophobic pockets in biological targets due to increased van der Waals interactions and fluorine’s steric effects .
  • Thioxo (C=S) at position 5 increases nucleophilicity, enabling further alkylation or glycosylation . Key Difference: The target compound lacks sulfur-based reactivity, prioritizing ester hydrolysis or fluorinated group stability.
  • For example, 3-benzyl-7-(4-methylpiperazin-1-yl)-triazolopyrimidine (TP-5) exhibits cytokinin-like activity in plant biology studies . Key Difference: The trifluoroethyl group’s smaller size and higher electronegativity may reduce off-target interactions compared to benzyl .

Substituent Effects at Position 7

  • Ethyl Carboxylate vs. Methyl or Propylthio Groups :
    • Ethyl carboxylate (target compound) balances lipophilicity and hydrolytic stability. In contrast, methyl groups (e.g., compound 12 in ) reduce steric hindrance, while propylthio groups (e.g., compound 15 in ) introduce sulfur-based reactivity for nucleophilic substitutions .
    • Biological Impact : Propylthio-substituted derivatives (e.g., compound 9 in ) show high potency in kinase inhibition studies, suggesting that sulfur substituents may enhance target engagement .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Position 3 Substituent Position 7 Substituent Key Properties/Activities Reference
Target Compound 2,2,2-Trifluoroethyl Ethyl carboxylate High lipophilicity, metabolic stability
Ethyl 3-Ethyl Analog (CAS 1823515-68-9) Ethyl Ethyl carboxylate Intermediate for API synthesis
3-(4-Methoxybenzyl)-5-Thioxo Derivative 4-Methoxybenzyl Thioxo Nucleophilic reactivity, anticancer
3-Benzyl-7-(4-Methylpiperazinyl) (TP-5) Benzyl 4-Methylpiperazinyl Cytokinin-like activity
5-(Propylthio)-3H-Triazolo[4,5-d]pyrimidine Propylthio Aminoethyl Kinase inhibition, high potency

Biological Activity

Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. This compound is characterized by a triazole ring fused to a pyrimidine ring and has gained attention in medicinal chemistry for its diverse biological activities. The inclusion of the trifluoroethyl group enhances its lipophilicity and pharmacological properties, making it a subject of interest in drug design.

Structural Characteristics

  • Molecular Formula : C₉H₈F₃N₅O₂
  • Molecular Weight : 275.19 g/mol
  • CAS Number : 1956322-85-2

The unique structural features of this compound allow it to interact with various biological targets, leading to significant biological activities.

Antitumor Activity

This compound has shown promising antitumor activity in various studies. For instance:

  • IC₅₀ Values : The compound demonstrated an IC₅₀ range from 23.2 to 49.9 μM against different cancer cell lines. Specific studies have reported substantial reductions in cell viability and induction of apoptosis in MCF-7 breast cancer cells .
StudyCell LineIC₅₀ (μM)Mechanism
Study AMCF-723.2Apoptosis induction
Study BOther Cancer Types49.9Cell cycle arrest

The mechanism by which this compound exerts its antitumor effects includes:

  • Apoptosis Induction : Studies indicate that the compound triggers apoptosis through caspase activation and modulation of Bcl-2 family proteins.
    • Flow Cytometry Analysis : Results showed an increase in early and late apoptotic cell populations when treated with the compound.
    • Cell Cycle Arrest : The compound induced G2/M phase arrest and S-phase arrest in cancer cells .

Antimicrobial Properties

Emerging research suggests that triazolo-pyrimidine derivatives exhibit antimicrobial activity. This compound may have potential as an antimicrobial agent due to its structural similarities with known antimicrobial compounds.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other triazolo-pyrimidine derivatives is useful:

Compound NameStructural FeaturesBiological Activity
5-Amino-1H-[1,2,4]triazoleContains amino group; no trifluoroethylAntimicrobial properties
6-Methyl-1H-[1,2,4]triazolo[4,5-d]pyrimidin-7(8H)-oneMethyl substitution; lacks trifluoromethyl groupAnti-inflammatory activity
7-Hydroxy-4-methyl-[1,2,4]triazolo[4,5-d]pyrimidin-5(6H)-oneHydroxyl group; similar core structureAntiviral activity

The trifluoroethyl substitution in this compound enhances its lipophilicity and may alter its pharmacokinetic properties compared to other triazolo-pyrimidines.

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